2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H22N4O8 and its molecular weight is 446.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide oxalate represents a novel class of oxadiazole derivatives with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on available research findings.
Chemical Structure
The compound features a complex structure that includes:
- A cyclopropyl group.
- An oxadiazole moiety.
- An azetidine ring.
- A benzo[dioxin] substituent.
This unique combination may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against various bacterial strains, including resistant strains such as Staphylococcus aureus (MRSA). The mechanism of action is believed to involve interference with bacterial cell wall synthesis and gene expression related to biofilm formation .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Acetic Acid | Staphylococcus aureus | 16 µg/mL |
3-Acetyl-2,5-disubstituted-1,3,4-Oxadiazoline | Escherichia coli | 32 µg/mL |
1,3,4-Oxadiazole Derivative | Mycobacterium tuberculosis | 8 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of oxadiazole derivatives on various cell lines (e.g., L929 fibroblasts) have been investigated. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others demonstrate low toxicity and even promote cell viability .
Table 2: Cytotoxicity of Selected Oxadiazole Compounds
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
3-Acetyl-2,5-disubstituted-Oxadiazoline | L929 | 100 | 75 |
Compound X | A549 | 50 | 120 |
Compound Y | HepG2 | 200 | 90 |
The biological activity of oxadiazole derivatives can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have shown effectiveness in disrupting bacterial cell wall formation.
- Modulation of Gene Expression : The presence of specific functional groups in the oxadiazole structure may influence gene transcription involved in virulence and resistance mechanisms.
- Lipophilicity : The lipophilic nature of these compounds enhances their ability to penetrate cellular membranes, facilitating their antimicrobial action .
Case Studies
A notable study evaluated the efficacy of a series of oxadiazole derivatives against Mycobacterium tuberculosis. Among them, the compound with a cyclopropyl substituent exhibited promising results with a low MIC value and favorable pharmacokinetic properties .
Another study focused on the synthesis and evaluation of antimicrobial activity against resistant bacterial strains. The results indicated that certain derivatives were more effective than traditional antibiotics like ciprofloxacin .
Propriétés
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4.C2H2O4/c23-16(19-13-3-4-14-15(7-13)25-6-5-24-14)10-22-8-12(9-22)18-20-17(21-26-18)11-1-2-11;3-1(4)2(5)6/h3-4,7,11-12H,1-2,5-6,8-10H2,(H,19,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNIMSKAQOVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCCO5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.